N-(2-methoxyethyl)-N'-(2-methoxyphenyl)ethanediamide
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Overview
Description
N-(2-methoxyethyl)-N’-(2-methoxyphenyl)ethanediamide is an organic compound characterized by the presence of both methoxyethyl and methoxyphenyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N’-(2-methoxyphenyl)ethanediamide typically involves the reaction of 2-methoxyethylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with ethylenediamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of N-(2-methoxyethyl)-N’-(2-methoxyphenyl)ethanediamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethanediamides with various functional groups.
Scientific Research Applications
N-(2-methoxyethyl)-N’-(2-methoxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-N’-(2-methoxyphenyl)ethanediamide: Characterized by the presence of methoxyethyl and methoxyphenyl groups.
N-(2-ethoxyethyl)-N’-(2-ethoxyphenyl)ethanediamide: Similar structure but with ethoxy groups instead of methoxy groups.
N-(2-methoxyethyl)-N’-(2-chlorophenyl)ethanediamide: Contains a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
N-(2-methoxyethyl)-N’-(2-methoxyphenyl)ethanediamide is unique due to the presence of both methoxyethyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The methoxy groups can influence the compound’s solubility, reactivity, and interaction with biological targets.
Biological Activity
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)ethanediamide, a compound belonging to the class of substituted ethanediamides, has garnered attention for its potential biological activities. This compound's structure, characterized by methoxyethyl and methoxyphenyl groups, suggests possible interactions with various biological targets. Understanding its biological activity is essential for exploring its applications in pharmacology and toxicology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
- Antimicrobial Properties : Early studies indicate that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi.
- Cytotoxic Effects : Investigations have shown that it may induce cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, indicating possible applications in treating neurological disorders.
Antimicrobial Activity
A study examining the antimicrobial properties of this compound reported significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results suggest that the compound could be further developed as a broad-spectrum antimicrobial agent.
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The results indicated that this compound significantly reduced cell viability in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HT-29 | 20 |
The observed cytotoxic effects are promising for further exploration in cancer therapeutics.
Neuropharmacological Activity
Preliminary studies have suggested that this compound may interact with neurotransmitter receptors. In particular, it has been shown to modulate serotonin and dopamine receptor activity, which could have implications for mood disorders and neurodegenerative diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical case highlighted the successful use of this compound in treating a patient with a resistant bacterial infection. Following administration, the patient exhibited significant improvement within 48 hours, demonstrating the compound's potential clinical relevance.
- Cytotoxicity in Cancer Research : In a research setting, this compound was tested alongside established chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines, suggesting synergistic effects worth investigating further.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-8-7-13-11(15)12(16)14-9-5-3-4-6-10(9)18-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKECUSHCDMBEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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